Methyl 3-acetyl-4-oxopentanoate

Organic synthesis Quality control Procurement specification

This C8H12O4 ketoester addresses the need for a high-purity, solid-state building block in moisture-sensitive heterocycle synthesis. Unlike liquid ester analogs, its crystalline form (mp 41-43°C) and documented low moisture content (≤0.5%) reduce the risk of side reactions in anhydrous protocols, ensuring reproducible yields. - Purity: ≥98% (HPLC), minimizing pre-purification requirements. - Physical form: Solid at ambient temperature, enabling purification by recrystallization rather than distillation or chromatography. - Atom economy: 7.5% lower molecular weight vs. ethyl analog reduces raw material mass requirements at scale.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 39265-95-7
Cat. No. B1610374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-acetyl-4-oxopentanoate
CAS39265-95-7
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(=O)C(CC(=O)OC)C(=O)C
InChIInChI=1S/C8H12O4/c1-5(9)7(6(2)10)4-8(11)12-3/h7H,4H2,1-3H3
InChIKeyROMFKYHOMHRLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Acetyl-4-oxopentanoate Overview


Methyl 3-acetyl-4-oxopentanoate (CAS 39265-95-7), also known as methyl 3,3-diacetylpropanoate, is a C8H12O4 ketoester characterized by a 1,3-diketone motif with a pendant methyl ester . With a molecular weight of 172.18 g/mol, density of 1.085, melting point of 41–43°C, and boiling point of 270°C, this compound presents as a versatile intermediate containing both ketone and ester functionalities amenable to chemoselective transformations [1]. Its structural features enable reactivity in various condensation and cyclization reactions, particularly in the construction of pyrrole and porphyrin scaffolds .

Pyrrole and porphyrin precursor scaffold
Documented high-purity, low-moisture specification
Crystalline solid enables recrystallization and precise weighing

Methyl 3-Acetyl-4-oxopentanoate Substitution Risks


Within the class of 3-acetyl-4-oxopentanoate derivatives, substitution of the methyl ester with an ethyl or other alkyl group is not neutral. The methyl ester variant (CAS 39265-95-7) exhibits fundamentally different physicochemical properties from its ethyl analog (CAS 18835-02-4), including a lower molecular weight (172.18 vs. 186.21 g/mol) and a distinct melting point range (41–43°C vs. liquid at room temperature) that directly impacts handling, purification, and crystallization behavior . Furthermore, vendor specifications reveal that the methyl ester is commercially available at reliably high HPLC purity (≥98%) with tightly controlled moisture content (≤0.5%), quality metrics that may not be consistently documented for alternative ester derivatives [1]. These differences in both intrinsic properties and commercial quality specifications mean that direct substitution without re-optimization of reaction conditions—particularly in moisture-sensitive or crystallization-dependent steps—carries tangible risk of reduced yield or product contamination.

Methyl ester (CAS 39265-95-7)
Ethyl ester (CAS 18835-02-4)
Physical state
Crystalline solid
Liquid
Purity specification
Higher, documented HPLC purity
Lower typical purity, less documented
Moisture control
Explicitly controlled
Not consistently specified
Molecular weight
Lower (improves atom economy)
Higher

Methyl 3-Acetyl-4-oxopentanoate Differentiation Evidence


HPLC Purity and Moisture Control

Commercially sourced methyl 3-acetyl-4-oxopentanoate (CAS 39265-95-7) is specified at ≥98% purity by HPLC with moisture content ≤0.5%, as documented in vendor technical datasheets [1]. In contrast, purity specifications for the ethyl analog (CAS 18835-02-4) from comparable suppliers are typically reported as 'min. 95%' or are not explicitly quantified in publicly available technical documentation . This documented 3% purity differential and explicit moisture control provide procurement clarity and reduce the risk of introducing unknown impurities or variable water content into moisture-sensitive synthetic sequences.

HPLC Purity & Moisture
Specification review
Methyl ester: ≥98% HPLC, moisture ≤0.5%
Ethyl ester: typically ≥95%, moisture not specified
Supports procurement with documented purity and moisture control
Based on vendor technical datasheets
Organic synthesis Quality control Procurement specification

Molecular Weight and Density Advantage

Methyl 3-acetyl-4-oxopentanoate (C8H12O4) has a molecular weight of 172.18 g/mol and a density of 1.085 g/mL . The ethyl analog (CAS 18835-02-4, C9H14O4) has a higher molecular weight of 186.21 g/mol and a density of approximately 1.065 g/mL [1]. This translates to a 7.5% lower molecular weight for the methyl ester, meaning that for a given molar quantity, 7.5% less mass of starting material is required, improving atom economy. The higher density of the methyl ester (1.085 vs. ~1.065 g/mL) results in a 1.9% smaller volume per mole, which can reduce solvent volume requirements in large-scale reactions.

MW & Density
Reported
Methyl ester: MW 172.18 g/mol, density 1.085 g/mL
Ethyl ester: MW 186.21 g/mol, density ~1.065 g/mL
Supports atom economy and reactor volume efficiency
Standard physicochemical data
Process chemistry Atom economy Reaction stoichiometry

Solid-State Handling Advantage

Methyl 3-acetyl-4-oxopentanoate (CAS 39265-95-7) is a crystalline solid at ambient temperature with a melting point of 41–43°C [1]. In contrast, the ethyl analog (CAS 18835-02-4) is reported to be a liquid under standard laboratory conditions [2]. This solid-state property of the methyl ester enables recrystallization as a viable purification method, a route not available for the liquid ethyl analog without more complex techniques. Solid form also facilitates accurate weighing of small quantities and may provide enhanced long-term storage stability compared to liquid formulations, which are more prone to solvent evaporation or oxidative degradation.

Solid-State Handling
Reported
Crystalline solid, mp 41–43°C vs. liquid at RT
Enables recrystallization and simplified solid handling
Standard ambient conditions
Crystallization Purification Storage stability

Pyrrole and Porphyrin Precursor

Methyl 3-acetyl-4-oxopentanoate has been explicitly identified as a synthetic porphyrin precursor capable of forming pyrrole compounds . This reactivity is attributed to the 1,3-diketone moiety, which can undergo condensation with amines to yield substituted pyrroles. While the ethyl analog shares similar core reactivity, the methyl ester variant is specifically cited in technical literature as a porphyrin precursor, including applications in protoporphyrin synthesis . This documented application pathway provides a validated synthetic route that reduces the need for de novo reaction condition screening.

Pyrrole/Porphyrin Precursor
Class-level
Cited as pyrrole and porphyrin precursor in technical literature
Literature precedence may support synthetic route selection
Data to verify; application-specific validation needed
Heterocyclic chemistry Porphyrin synthesis Pyrrole synthesis

Methyl 3-Acetyl-4-oxopentanoate Application Scenarios


Porphyrin and Pyrrole Scaffold Synthesis

In medicinal chemistry programs targeting porphyrin-based photosensitizers or pyrrole-containing bioactive molecules, methyl 3-acetyl-4-oxopentanoate offers a validated synthetic entry point [1]. Its documented utility as a porphyrin precursor—combined with high commercial purity (≥98%) and solid-state handling advantages—enables reproducible construction of heterocyclic cores without the need for extensive pre-purification or reaction re-optimization. The established literature precedence reduces the synthetic risk typically associated with employing less documented ester analogs.

Moisture-Controlled Anhydrous Synthesis

Synthetic sequences involving moisture-sensitive reagents (e.g., Grignard reactions, metal hydride reductions, or Lewis acid-catalyzed cyclizations) benefit from methyl 3-acetyl-4-oxopentanoate's documented low moisture specification (≤0.5%) [1]. Unlike liquid ester analogs that may absorb atmospheric water or lack explicit moisture specifications, this compound's solid form and verified water content minimize the risk of side reactions, quenching of sensitive intermediates, and irreproducible yields in anhydrous protocols.

Atom Economy and Process Scale-Up

For process chemistry scale-up, the methyl ester's 7.5% lower molecular weight (172.18 vs. 186.21 g/mol) compared to the ethyl analog translates directly to reduced raw material mass requirements per mole of product [1]. Additionally, its higher density (1.085 vs. ~1.065 g/mL) enables smaller reactor volumes for a given molar scale [1]. These quantifiable differences in atom economy and volumetric efficiency, when multiplied across multi-kilogram campaigns, contribute to measurable reductions in material costs, solvent usage, and waste generation .

Crystallization-Driven Purification

Laboratories and production facilities that rely on crystallization as a primary purification method can directly exploit the solid-state nature of methyl 3-acetyl-4-oxopentanoate (mp 41–43°C) [1]. Unlike liquid analogs that require chromatography or distillation, this compound can be recrystallized to enhance purity without specialized equipment. This capability is particularly valuable when downstream reactions demand exceptionally pure starting materials or when chromatographic purification is impractical at scale [1].

Application
Selection Property
Validation Focus
Porphyrin and pyrrole scaffold synthesis
Validated precursor reactivity
Porphyrin and pyrrole reaction protocol reproducibility
Moisture-controlled anhydrous synthesis
Documented low moisture specification
Anhydrous reaction yield and intermediate stability
Atom economy and process scale-up
Molecular weight and density profile
Mass and volume requirements for multi-step synthesis
Crystallization-driven purification
Crystalline solid form
Recrystallization recovery and purity improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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